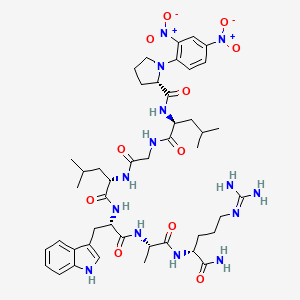

Dnp-PLGLWAr-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C45H64N14O11 |

|---|---|

Molecular Weight |

977.1 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1 |

InChI Key |

HLOQKQUWJHEVPU-LVBQAGNWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Dnp-PLGLWAr-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the synthetic peptide Dnp-PLGLWAr-NH2. This molecule is a well-established fluorogenic substrate for various matrix metalloproteinases (MMPs), including collagenases and gelatinases, making it a valuable tool in drug discovery and cancer research. This document details its chemical composition, the principles of its fluorogenic activity, and provides a protocol for its use in MMP activity assays.

Chemical Structure and Properties

This compound is a heptapeptide with the full chemical sequence Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 . The key structural features are:

-

Peptide Backbone: A linear chain of seven amino acids: Proline (P), Leucine (L), Glycine (G), Leucine (L), Tryptophan (W), Alanine (A), and D-Arginine (Ar). The use of D-Arginine at the C-terminus enhances stability against degradation by some proteases.

-

N-terminal Modification: The N-terminus is capped with a 2,4-dinitrophenyl (Dnp) group. This moiety functions as a quencher for the intrinsic fluorescence of the tryptophan residue.

-

C-terminal Modification: The C-terminus is amidated (-NH2), which neutralizes the negative charge of the carboxyl group and can increase the peptide's stability and cell permeability.

-

Fluorogenic Core: The tryptophan (Trp) residue serves as the fluorophore.

The quenching of tryptophan's fluorescence by the proximal Dnp group occurs through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone, the Dnp group is spatially separated from the tryptophan residue, leading to a measurable increase in fluorescence.

Molecular Data

| Property | Value |

| Full Peptide Sequence | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 |

| Molecular Formula | C49H68N14O11 |

| Average Molecular Weight | 1045.16 g/mol |

| Excitation Wavelength | ~280 nm |

| Emission Wavelength | ~360 nm |

Mechanism of Action as a Fluorogenic Substrate

This compound is designed as a specific substrate for matrix metalloproteinases. The peptide sequence PLGL is a known recognition and cleavage site for several MMPs, including MMP-1, MMP-2, and MMP-9.

The workflow for using this compound as a fluorogenic substrate is as follows:

Experimental Protocol: MMP Activity Assay

This protocol provides a general guideline for quantifying MMP activity using this compound. Optimization may be required for specific experimental conditions.

3.1. Materials

-

This compound substrate

-

MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)

-

Active MMP enzyme (e.g., recombinant human MMP-2 or MMP-9) or sample containing MMPs

-

MMP inhibitor (for control experiments, e.g., EDTA)

-

96-well black microplate

-

Fluorescence microplate reader

3.2. Procedure

-

Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in MMP assay buffer to the desired final concentration (typically in the low micromolar range).

-

Enzyme/Sample Preparation: Prepare serial dilutions of the active MMP enzyme or the experimental sample in cold MMP assay buffer.

-

Assay Setup: To each well of the 96-well plate, add the following:

-

50 µL of MMP assay buffer

-

20 µL of the diluted enzyme or sample

-

For control wells, pre-incubate the enzyme/sample with an MMP inhibitor for 10-15 minutes before adding the substrate.

-

-

Initiation of Reaction: Add 30 µL of the diluted this compound substrate to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm.

-

Data Analysis: Calculate the rate of substrate cleavage by determining the change in fluorescence intensity over time. This rate is proportional to the MMP activity in the sample.

Signaling Pathway Context: The Role of MMPs in Cancer

MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. In cancer, the overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor growth, invasion, metastasis, and angiogenesis. This compound is a valuable tool for studying these processes by allowing for the quantification of MMP activity in various biological samples.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the detection and quantification of matrix metalloproteinase activity. Its well-defined chemical structure and clear mechanism of action make it an indispensable tool for researchers in the fields of cancer biology, drug discovery, and diagnostics. The provided experimental protocol offers a starting point for the successful implementation of this substrate in various research applications.

Dnp-PLGLWAr-NH2: A Technical Guide to its Substrate Specificity for Matrix Metalloproteinases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of the fluorogenic peptide Dnp-PLGLWAr-NH2 for various Matrix Metalloproteinases (MMPs). This substrate, a valuable tool in MMP research, allows for the continuous monitoring of enzyme activity, facilitating kinetic studies and inhibitor screening. This document provides a comprehensive overview of its interaction with different MMPs, detailed experimental protocols, and a workflow for its application in research settings.

Core Concept: FRET-Based MMP Activity Assay

The this compound substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The 2,4-dinitrophenyl (Dnp) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence. In its intact state, the close proximity of the Dnp and Trp moieties results in the suppression of tryptophan's fluorescence. Upon cleavage of the peptide bond between glycine (Gly) and leucine (Leu) by an active MMP, the Dnp group is spatially separated from the Trp residue. This separation alleviates the quenching effect, leading to a measurable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence emission allows for real-time quantification of MMP enzymatic activity.

Quantitative Data: Substrate Specificity of this compound

The efficiency of this compound hydrolysis varies among different MMPs, reflecting the unique specificities of their active sites. The specificity constant (kcat/Km) is a critical parameter for comparing the catalytic efficiency of an enzyme for different substrates. The following table summarizes the reported specificity constants for the hydrolysis of this compound by several human MMPs.

| MMP (Common Name) | kcat/Km (M⁻¹s⁻¹) |

| MMP-1 (Collagenase-1) | 4,400 |

| MMP-2 (72 kDa Gelatinase) | 21,000 |

| MMP-3 (Stromelysin-1) | 1,100 |

| MMP-7 (Matrilysin/PUMP-1) | 68,000 |

Data sourced from Knight, C. G., Willenbrock, F., & Murphy, G. (1992). A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases. FEBS Letters, 296(3), 263-266.

Experimental Protocol: MMP Activity Assay

This section provides a detailed methodology for a standard MMP activity assay using the this compound substrate.

I. Materials and Reagents:

-

Enzyme: Purified, active MMPs of interest.

-

Substrate: this compound (or Dnp-PLGLWA-D-Arg-NH2). Stock solution typically prepared in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

-

96-well black microplates: For fluorescence measurements to minimize light scatter.

-

Fluorescence microplate reader: Capable of excitation at 280 nm and emission at 360 nm.

II. Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and store at 4°C.

-

Prepare a concentrated stock solution of the this compound substrate in DMSO (e.g., 10 mM). Store protected from light at -20°C.

-

Dilute the MMP enzyme to the desired working concentration in assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

Bring all reagents to room temperature before use.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer (to a final volume of 200 µL).

-

MMP enzyme solution.

-

-

Include appropriate controls:

-

Substrate blank: Assay buffer and substrate, without enzyme.

-

Enzyme blank: Assay buffer and enzyme, without substrate.

-

Inhibitor control (optional): Assay buffer, enzyme, substrate, and a known MMP inhibitor.

-

-

-

Initiation of Reaction:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Initiate the enzymatic reaction by adding the substrate working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence intensity over time. Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm.

-

Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain the initial linear phase of the reaction.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate blank) from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

To determine the kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Experimental Workflow for MMP Activity Assay

Caption: A flowchart illustrating the key steps in determining MMP activity using the this compound fluorogenic substrate.

Logical Relationship of FRET-based Substrate Cleavage

Caption: The mechanism of fluorescence generation upon cleavage of the this compound substrate by an active MMP.

Principle of the Dnp-PLGLWAr-NH2 Fluorescence Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the Dnp-PLGLWAr-NH2 fluorescence assay. This robust and widely utilized assay is a powerful tool for the sensitive and continuous measurement of the enzymatic activity of Matrix Metalloproteinases (MMPs), a family of endopeptidases implicated in numerous physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The this compound assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate is a synthetic peptide, Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2, that has been strategically modified with a fluorophore and a quencher molecule.

-

Fluorophore: The peptide sequence contains a Tryptophan (Trp, W) residue, which serves as an intrinsic fluorophore. When excited with light at approximately 280 nm, it emits fluorescent light at around 360 nm.

-

Quencher: An N-terminal 2,4-dinitrophenyl (Dnp) group acts as a quencher. The absorption spectrum of the Dnp group overlaps with the emission spectrum of the Tryptophan residue.

In the intact peptide, the Dnp and Tryptophan are in close proximity. This allows for efficient FRET to occur, where the energy from the excited Tryptophan is non-radiatively transferred to the Dnp group, effectively quenching the Tryptophan's fluorescence.

The peptide sequence, -Pro-Leu-Gly-Leu-, is a recognition and cleavage site for several MMPs, notably collagenases such as MMP-1 and gelatinases like MMP-9. When an active MMP is present, it hydrolyzes the peptide bond between the Glycine (Gly) and Leucine (Leu) residues. This cleavage separates the Dnp quencher from the Tryptophan fluorophore. The separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of Tryptophan. This increase in fluorescence is directly proportional to the enzymatic activity of the MMP.[1]

The following diagram illustrates the FRET-based mechanism of the this compound assay.

Caption: FRET mechanism of the this compound assay.

Quantitative Data: Substrate Specificity and Kinetics

| Enzyme | Substrate Sequence | kcat (s⁻¹) | KM (µM) | kcat/KM (s⁻¹M⁻¹) | Reference |

| MMP-1 | Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 | 0.011 | 7.1 | 1,500 | Stack, 1989[2] |

Note: The cleavage site is indicated by '~'. Data for other MMPs with this specific substrate is limited in the literature. The substrate is also known to be cleaved by MMP-9.

Experimental Protocols

This section provides detailed methodologies for key experiments using the this compound substrate.

MMP Activity Assay

This protocol outlines the steps for measuring the enzymatic activity of a purified MMP or an MMP-containing biological sample.

Materials:

-

Active MMP enzyme (e.g., recombinant human MMP-1 or MMP-9)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm

Workflow Diagram:

Caption: Experimental workflow for the MMP activity assay.

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the this compound substrate in DMSO to a stock concentration of 1-10 mM.

-

Prepare working solutions of the active MMP enzyme in Assay Buffer. The final enzyme concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add 50 µL of the diluted active MMP enzyme.

-

Include control wells containing 50 µL of Assay Buffer without the enzyme to measure background fluorescence.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the diluted this compound substrate to each well to initiate the enzymatic reaction. The final substrate concentration is typically in the range of 1-10 µM.

-

The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

Use an excitation wavelength of 280 nm and an emission wavelength of 360 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the experimental wells.

-

Plot the background-corrected fluorescence intensity against time.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

MMP Inhibition Assay (IC50 Determination)

This protocol is designed to determine the potency of an MMP inhibitor by measuring its half-maximal inhibitory concentration (IC50).

Materials:

-

Same materials as in the MMP Activity Assay

-

MMP inhibitor of interest

Workflow Diagram:

Caption: Workflow for determining the IC50 of an MMP inhibitor.

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer, this compound substrate, and active MMP enzyme as described in the MMP Activity Assay protocol.

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in Assay Buffer to obtain a range of concentrations to be tested.

-

-

Assay Setup:

-

In a 96-well black microplate, add 40 µL of Assay Buffer, 10 µL of each inhibitor dilution, and 40 µL of the diluted active MMP enzyme to the respective wells.

-

Include control wells:

-

100% Activity Control: 50 µL of Assay Buffer + 40 µL of diluted MMP.

-

No Enzyme Control (Background): 90 µL of Assay Buffer.

-

-

Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add 10 µL of the diluted this compound substrate to all wells to start the reaction.

-

The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity as described in the MMP Activity Assay protocol (either kinetically or as an endpoint reading).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vᵢ / V₀)] x 100 where Vᵢ is the initial velocity in the presence of the inhibitor, and V₀ is the initial velocity of the 100% activity control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MMP activity.

-

Concluding Remarks

The this compound fluorescence assay offers a sensitive, continuous, and high-throughput compatible method for studying the activity of MMPs and screening for their inhibitors. A thorough understanding of its FRET-based principle and the implementation of well-controlled experimental protocols are crucial for obtaining reliable and reproducible data. This guide provides the foundational knowledge and practical steps for researchers, scientists, and drug development professionals to effectively utilize this powerful assay in their research endeavors.

References

In-Depth Technical Guide: Dnp-PLGLWAr-NH2 for Detecting Collagenase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Dnp-PLGLWAr-NH2, a valuable tool for the sensitive detection of collagenase activity. We will delve into its mechanism of action, provide detailed experimental protocols, present available quantitative data, and explore its application in relevant signaling pathways.

Core Principles: Mechanism of Action

This compound is a synthetic peptide designed to mimic the cleavage site of collagenases, a subgroup of the matrix metalloproteinase (MMP) family. Its utility as a substrate lies in the principle of Förster Resonance Energy Transfer (FRET) .

The peptide sequence, Pro-Leu-Gly-Leu-Trp-Ala-Arg, incorporates a tryptophan (Trp, W) residue, which acts as an intrinsic fluorophore. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, a potent quencher. In the intact peptide, the close proximity of the Dnp group to the tryptophan residue leads to the quenching of tryptophan's natural fluorescence upon excitation.

Collagenases recognize and cleave the Gly-Leu bond within the peptide sequence. This enzymatic cleavage separates the Dnp quencher from the tryptophan fluorophore. Relieved from the quenching effect, the tryptophan residue can now emit a fluorescent signal upon excitation. The rate of increase in fluorescence intensity is directly proportional to the collagenase activity in the sample.

Quantitative Data: Kinetic Parameters

While specific kinetic data for this compound is not widely published in a comparative table format, data for structurally similar substrates provide valuable insights into its expected performance with various MMPs. The cleavage efficiency of a substrate by an enzyme is often expressed as the catalytic efficiency (kcat/Km). A higher kcat/Km value indicates a more efficient substrate.

It is important to note that this compound is a broad-spectrum substrate for collagenases and some gelatinases.[1] Its efficiency will vary between different MMPs. For instance, a similar substrate, Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH, has a Km of 26.61 μM for MMP-1.[2] Another related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, has been shown to be a substrate for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP.[3] The substrate Dnp-PLGLWA-DArg-NH2 is reported to be a fluorogenic substrate for MMP-1 and MMP-9.[4][5]

| Substrate | MMP Target(s) | Kinetic Parameter | Value | Reference |

| Dnp-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | MMP-1 | Km | 26.61 µM | [2] |

| Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ | MMP-2, MMP-7 | kcat/Km | 1.7·10⁵ M⁻¹s⁻¹ | [6] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-12 | kcat/Km | 1.85 x 10⁵ M⁻¹s⁻¹ | [2] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-13 | kcat/Km | 0.53 x 10⁵ M⁻¹s⁻¹ | [2] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-9 | kcat/Km | 0.33 x 10⁵ M⁻¹s⁻¹ | [2] |

Note: The table presents data for similar fluorogenic substrates to provide an estimate of expected kinetic profiles. Researchers should determine the specific kinetic parameters for this compound with their enzyme of interest under their experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a typical collagenase activity assay using this compound.

Materials and Reagents

-

This compound substrate

-

Purified active collagenase (e.g., MMP-1, MMP-8, MMP-13) or experimental sample (e.g., cell lysate, conditioned media)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

-

Inhibitor (optional, for control experiments): A broad-spectrum MMP inhibitor like EDTA or a specific collagenase inhibitor.

-

96-well black microplate

-

Fluorescence microplate reader

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 1-10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Solution: Reconstitute or dilute the purified collagenase in Assay Buffer to the desired concentration. Keep on ice.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the final desired concentration (typically in the low micromolar range).

Assay Procedure

-

Plate Setup:

-

Sample Wells: Add your experimental sample containing collagenase activity.

-

Positive Control: Add a known concentration of purified active collagenase.

-

Negative Control (No Enzyme): Add Assay Buffer only.

-

Inhibitor Control (Optional): Pre-incubate your sample or the positive control with an MMP inhibitor before adding the substrate.

-

-

Reaction Initiation: Add the working substrate solution to all wells to start the enzymatic reaction. The final reaction volume is typically 100-200 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Excitation Wavelength: ~280 nm

-

Emission Wavelength: ~360 nm

-

Measurement Mode: Kinetic, reading every 1-2 minutes for a duration of 30-60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

Collagenase activity in the samples can be quantified by comparing their reaction rates to a standard curve generated with known concentrations of purified enzyme.

-

Applications in Signaling Pathways

Collagenase activity is a critical component of tissue remodeling in both physiological and pathological processes. This compound can be a valuable tool to probe the role of collagenases in various signaling pathways.

TGF-β Signaling and Fibrosis

Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that stimulates fibroblasts to differentiate into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis. TGF-β signaling can upregulate the expression of certain MMPs, including collagenases.[7][8] This seemingly paradoxical effect—a profibrotic cytokine inducing matrix-degrading enzymes—is thought to be involved in the dynamic process of tissue remodeling during fibrosis. By measuring collagenase activity in response to TGF-β stimulation in cell culture models, researchers can investigate the complex interplay between ECM deposition and degradation in fibrotic diseases.

Cancer Invasion and Metastasis

The degradation of the ECM is a crucial step in cancer cell invasion and metastasis.[9] Tumor cells and surrounding stromal cells can secrete collagenases that break down the collagen-rich interstitial matrix, creating pathways for cancer cells to migrate and invade surrounding tissues and enter the bloodstream or lymphatic system. This compound can be used in in vitro invasion assays to quantify the collagenolytic activity of cancer cells and to screen for potential inhibitors of this process. For example, cancer cells can be cultured on a collagen matrix, and the conditioned medium can be assayed for collagenase activity using this compound.[10]

Conclusion

This compound is a versatile and sensitive tool for the real-time measurement of collagenase activity. Its application extends from basic biochemical characterization of enzymes to the investigation of complex cellular processes such as fibrosis and cancer metastasis. By understanding its mechanism and employing standardized protocols, researchers in drug development and life sciences can effectively utilize this substrate to advance their understanding of the roles of collagenases in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Transforming growth factor beta modulates the expression of collagenase and metalloproteinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β Activity Related to the Use of Collagen Membranes: In Vitro Bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of collagenases in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human breast cancer cells activate procollagenase-1 and invade type I collagen: invasion is inhibited by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Dnp-PLGLWAr-NH2: A Comprehensive Technical Guide for Gelatinase Substrate Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dnp-PLGLWAr-NH2 is a synthetic peptide substrate widely utilized for the sensitive and continuous assay of gelatinase activity. Gelatinases, primarily Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Their enzymatic activity is implicated in a multitude of physiological and pathological processes, including tissue remodeling, angiogenesis, wound healing, cancer invasion, and inflammatory diseases such as arthritis.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and the biological significance of gelatinase-mediated signaling pathways.

Chemical Properties and Mechanism of Action

This compound is a fluorogenic substrate with the amino acid sequence {Dnp}-Pro-Leu-Gly-Leu-Trp-Ala-{d-Arg}-NH2. The peptide incorporates a 2,4-dinitrophenyl (Dnp) group at the N-terminus and a tryptophan (Trp) residue within the sequence. The Dnp group functions as a quencher of the intrinsic fluorescence of the tryptophan residue through Förster Resonance Energy Transfer (FRET).

In its intact state, the close proximity of the Dnp quencher to the Trp fluorophore results in low fluorescence emission. Upon enzymatic cleavage of the peptide bond between Glycine (Gly) and Leucine (Leu) by a gelatinase, the Dnp-containing fragment is separated from the Trp-containing fragment. This separation alleviates the quenching effect, leading to a significant increase in tryptophan fluorescence. The rate of this fluorescence increase is directly proportional to the gelatinase activity. The fluorescence of the liberated tryptophan can be monitored with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.[3][4]

Data Presentation: Comparative Kinetic Data of MMP Substrates

| Substrate | Target MMP(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | MMP-1 | 26.61 | N/A | N/A | [5] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-12 | N/A | N/A | 1.85 x 10⁵ | [5] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-13 | N/A | N/A | 0.53 x 10⁵ | [5] |

| Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 | MMP-9 | N/A | N/A | 0.33 x 10⁵ | [5] |

| α1(I)772–786 THP | MMP-1 | N/A | N/A | 1,808 |

N/A: Not Available in the cited literature.

Experimental Protocols

The following section provides a detailed methodology for a typical gelatinase activity assay using this compound. This protocol is based on established methods for similar fluorogenic MMP substrates and should be optimized for specific experimental conditions.[3][4]

Materials and Reagents

-

This compound substrate

-

Recombinant active MMP-2 or MMP-9 enzyme (for standard curve and positive control)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 50 µM ZnSO₄, 0.05% Brij 35

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if using zymogens)

-

Enzyme inhibitors (e.g., EDTA, 1,10-phenanthroline) for negative controls

-

96-well black microplates (for fluorescence reading)

-

Fluorometric microplate reader with excitation at ~280 nm and emission at ~360 nm

Experimental Workflow

The general workflow for a gelatinase assay using this compound involves the preparation of reagents, incubation of the enzyme with the substrate, and measurement of the resulting fluorescence.

References

The Role of Dnp-PLGLWAr-NH2 in FFRET-basedays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, and its application in Förster Resonance Energy Transfer (FRET)-based assays for the detection and characterization of Matrix Metalloproteinases (MMPs).

Introduction to this compound and FRET Technology

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of the activity of several MMPs, including collagenases and gelatinases.[1][2] The peptide incorporates a FRET pair, which allows for the real-time monitoring of enzymatic cleavage. This technology is a cornerstone in drug discovery and basic research for screening potential MMP inhibitors and understanding the role of these enzymes in various physiological and pathological processes.[1][3][4][5][6]

The core of this assay technology lies in the principle of FRET, a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the intact this compound peptide, a quencher molecule, 2,4-Dinitrophenyl (Dnp), is in close proximity to a fluorescent donor, the amino acid Tryptophan (Trp). When the Tryptophan is excited by an external light source, its emission energy is absorbed by the Dnp quencher, resulting in minimal to no fluorescence. Upon cleavage of the peptide backbone by an active MMP, the Trp and Dnp moieties are separated, disrupting the FRET process and leading to a significant increase in Tryptophan fluorescence. This increase in fluorescence is directly proportional to the enzymatic activity.[1]

Quantitative Data: Kinetic Parameters of this compound

| Matrix Metalloproteinase (MMP) | kcat/Km (M⁻¹s⁻¹) | Notes |

| MMP-1 (Interstitial Collagenase) | Specificity constant increased with an N-terminal elongation of a similar substrate.[6] | Efficiently cleaved by MMP-1.[2] |

| MMP-2 (Gelatinase-A) | High rate of turnover observed with a similar substrate.[7] | Hydrolyzes the substrate.[8] |

| MMP-3 (Stromelysin-1) | Efficiently cleaved by MMP-3.[2] | |

| MMP-7 (Matrilysin) | High rate of turnover observed with a similar substrate.[5] | Efficiently cleaved by MMP-7.[2] |

| MMP-9 (Gelatinase-B) | High rate of turnover observed with a similar substrate.[7] | Fluorogenic substrate for MMP-9.[8] |

Note: The exact kinetic values can vary depending on the experimental conditions, including buffer composition, pH, and temperature. Researchers are encouraged to determine these parameters under their specific assay conditions.

Experimental Protocols

This section provides a detailed methodology for a typical FRET-based assay using this compound to measure MMP activity.

Materials and Reagents

-

This compound substrate

-

Recombinant active MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35[8]

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if using zymogens)

-

MMP inhibitor (e.g., EDTA, Batimastat) for control experiments

-

96-well black microplates, preferably with a non-binding surface

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 280 nm and 360 nm, respectively.[8]

Experimental Workflow

The following diagram illustrates the general workflow for an MMP activity assay using this compound.

Caption: A step-by-step workflow for a typical MMP FRET-based assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the this compound substrate in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Reconstitute the recombinant MMP enzyme in the Assay Buffer to a desired stock concentration. Keep the enzyme on ice.

-

Prepare dilutions of the MMP inhibitor in Assay Buffer.

-

-

Assay Protocol:

-

Set up the experiment in a 96-well black microplate. Include wells for blanks (no enzyme), negative controls (no inhibitor), and test samples (with inhibitor).

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of the enzyme solution to the appropriate wells. For blank wells, add 10 µL of Assay Buffer.

-

Add 10 µL of the inhibitor solution or Assay Buffer (for negative controls) to the respective wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact and to bring the reaction to the desired temperature.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the final desired concentration (typically in the low micromolar range).

-

Initiate the enzymatic reaction by adding 20 µL of the substrate working solution to all wells.

-

Immediately place the microplate in a pre-warmed fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.

-

For each sample, plot the relative fluorescence units (RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Enzyme activity can be calculated from the V₀ and a standard curve generated with a known concentration of a fluorescent product (e.g., free Tryptophan).

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways Involving Matrix Metalloproteinases

MMPs are key regulators of the extracellular matrix (ECM) and are involved in a multitude of signaling pathways that control cell behavior, including proliferation, migration, and survival. Dysregulation of MMP activity is implicated in numerous diseases, such as cancer, arthritis, and cardiovascular diseases.[3][4][5][6] The following diagram illustrates a simplified overview of some key signaling pathways that regulate MMP expression and are, in turn, influenced by MMP activity.

Caption: Overview of signaling pathways regulating MMP expression and function.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The general steps are as follows:

-

Resin Preparation: An appropriate resin, typically a Rink Amide resin for C-terminal amides, is used as the solid support.

-

Amino Acid Coupling: The C-terminal amino acid (Arginine) is first coupled to the resin. Subsequent amino acids are then added in a stepwise manner. Each coupling step involves the activation of the carboxyl group of the incoming amino acid and its reaction with the deprotected N-terminus of the growing peptide chain.

-

Protection and Deprotection: The N-terminus of each amino acid is protected with a temporary protecting group, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed before the next amino acid is added. The side chains of reactive amino acids are protected with permanent protecting groups that are removed at the end of the synthesis.

-

Dnp Labeling: The Dnp group is typically introduced at the N-terminus of the completed peptide chain by reacting the deprotected peptide-resin with a Dnp-containing reagent, such as 1-fluoro-2,4-dinitrobenzene (FDNB).

-

Cleavage and Deprotection: Once the synthesis and labeling are complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Characterization: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

This in-depth guide provides a comprehensive overview of this compound and its utility in FRET-based assays. For researchers and professionals in drug development, this substrate and the associated assay technologies offer a robust platform for the investigation of MMPs and the development of novel therapeutics targeting these critical enzymes.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinases in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Role of Matrix Metalloproteinase in Diseases | Biomedicines | MDPI [mdpi.com]

- 6. Matrix metalloproteinase profiling and their roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Physicochemical Properties of Dnp-PLGLWAr-NH2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological context for the synthetic peptide Dnp-PLGLWAr-NH2. This information is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and molecular biology in utilizing this peptide for the study of matrix metalloproteinases (MMPs).

Core Physicochemical Properties

This compound, with the full chemical name 2,4-Dinitrophenyl-Prolyl-Leucyl-Glycyl-Leucyl-Tryptophyl-Alanyl-D-Argininamide, is a well-established fluorogenic substrate for a range of matrix metalloproteinases, including collagenases and gelatinases. The dinitrophenyl (Dnp) group at the N-terminus quenches the fluorescence of the tryptophan (Trp) residue. Enzymatic cleavage of the peptide at the Gly-Leu bond separates the quencher from the fluorophore, resulting in a quantifiable increase in fluorescence.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Full Chemical Name | 2,4-Dinitrophenyl-Prolyl-Leucyl-Glycyl-Leucyl-Tryptophyl-Alanyl-D-Argininamide |

| CAS Number | 121282-17-5 |

| Molecular Formula | C45H64N14O11 |

| Molecular Weight | 977.10 g/mol |

| Solubility | Soluble in DMSO and DMF. Limited solubility in water. |

| Estimated Isoelectric Point (pI) | ~8.98 |

| Storage Conditions | Store at -20°C. Protect from light. |

Note: The isoelectric point is an estimation calculated based on the pKa values of the constituent amino acids.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. A generalized protocol is outlined below.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (D-Arg(Pbf), Ala, Trp(Boc), Leu, Gly, Pro)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling step, activate the amino acid with a coupling agent and a base in DMF and add it to the resin. Monitor the reaction completion using a ninhydrin test.

-

Fmoc Deprotection: After each coupling, remove the Fmoc group with 20% piperidine in DMF.

-

Dnp Labeling: After the final amino acid (Proline) is coupled and its Fmoc group is removed, react the N-terminus of the peptide with 2,4-dinitrofluorobenzene (DNFB) in the presence of a base to introduce the Dnp group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

MMP Activity Assay using this compound

This protocol describes a fluorometric assay to measure the activity of MMPs using this compound.

Materials:

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

-

Active MMP enzyme

-

Fluorometer (Excitation: 280 nm, Emission: 350 nm)

-

96-well black microplate

Procedure:

-

Prepare Reagents: Dilute the this compound stock solution to the desired final concentration (typically in the low micromolar range) in the assay buffer. Prepare serial dilutions of the active MMP enzyme in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the diluted MMP enzyme to each well. Include a negative control with assay buffer only.

-

Initiate Reaction: Add the diluted this compound substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer with an excitation wavelength of 280 nm and an emission wavelength of 350 nm.

-

Data Analysis: Calculate the rate of substrate cleavage by determining the change in fluorescence over time. The activity of the MMP enzyme is proportional to this rate.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway: MMP-Mediated EGFR Transactivation

This compound is a tool to measure the activity of MMPs, which are key players in various signaling pathways. The diagram below illustrates a representative pathway where MMPs mediate the transactivation of the Epidermal Growth Factor Receptor (EGFR).

The Discovery and Development of Dnp-PLGLWAr-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, discovery, and practical application of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2. This synthetic peptide has become a valuable tool for the sensitive and continuous assay of matrix metalloproteinases (MMPs), a family of enzymes implicated in a wide range of physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.

Introduction: The Dawn of Fluorogenic MMP Substrates

The development of this compound is rooted in the pioneering work on fluorogenic peptide substrates for MMPs. The foundational principle behind these substrates is Fluorescence Resonance Energy Transfer (FRET). In an intact peptide, a fluorescent donor molecule and a quenching acceptor molecule are positioned in close proximity. When the peptide is cleaved by an enzyme, the donor and quencher are separated, leading to a measurable increase in fluorescence.

The first fluorogenic MMP substrate, Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2, was developed by Stack and Gray.[1] This seminal work established the use of a dinitrophenyl (Dnp) group as a quencher for the intrinsic fluorescence of a tryptophan (Trp) residue.[1] The peptide sequence itself was based on the cleavage sites of collagenases. This compound is a variation of this original design, optimized for sensitivity and specificity towards certain MMPs.

Mechanism of Action: A FRET-Based Approach

The functionality of this compound as an MMP substrate is based on the principle of FRET. The peptide incorporates a 2,4-dinitrophenyl (Dnp) group at the N-terminus and a tryptophan (Trp) residue within the sequence.

-

Intact Substrate (Quenched State): In the full-length peptide, the Dnp group is in close enough proximity to the Trp residue to quench its natural fluorescence through FRET. When the substrate is excited at the excitation wavelength of tryptophan (around 280 nm), the energy is non-radiatively transferred to the Dnp group instead of being emitted as fluorescence.

-

Cleavage by MMPs (Fluorescent State): Matrix metalloproteinases recognize and cleave the peptide bond between Glycine (G) and Leucine (L). This cleavage separates the Dnp group from the Trp residue. With the quencher no longer in proximity, the tryptophan residue, when excited, will now emit its characteristic fluorescence (around 360 nm). The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the MMP.

References

A Technical Guide to Identifying Novel MMP Inhibitors Using the Fluorogenic Substrate Dnp-PLGLWAr-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the fluorogenic peptide substrate, Dnp-PLGLWAr-NH2, in the identification and characterization of novel inhibitors for Matrix Metalloproteinases (MMPs).

Introduction to Matrix Metalloproteinases and the Role of Inhibitors

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing and development, unregulated MMP activity is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1] This makes MMPs significant therapeutic targets for the development of novel inhibitors.

The discovery of potent and selective MMP inhibitors is a key focus in drug development. A common strategy for identifying such inhibitors is through high-throughput screening (HTS) of compound libraries. Fluorogenic assays are particularly well-suited for HTS due to their sensitivity, simplicity, and continuous nature.[2][3]

The Fluorogenic Substrate: this compound

This compound is a synthetic peptide substrate designed for the sensitive detection of the activity of several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[2] The peptide sequence, PLGLWAr, is a recognition and cleavage site for these MMPs.

The substrate incorporates two key moieties:

-

2,4-Dinitrophenyl (Dnp): A quencher group attached to the N-terminus.[2]

-

Tryptophan (Trp): An intrinsic fluorophore within the peptide sequence.

Mechanism of Action: FRET-Based Detection of MMP Activity

In its intact state, the Dnp group is in close proximity to the tryptophan residue. The energy from the excited tryptophan is transferred to the Dnp group, which quenches the tryptophan's fluorescence emission.[2] Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by an active MMP, the Dnp-containing fragment is separated from the tryptophan-containing fragment. This separation eliminates the FRET, resulting in a significant increase in tryptophan fluorescence.[2] The rate of this fluorescence increase is directly proportional to the enzymatic activity of the MMP.

The activity of MMPs can be quantified by measuring the unquenched tryptophan fluorescence.[1] For inhibitor screening, a reduction in the rate of fluorescence increase in the presence of a test compound indicates inhibition of MMP activity.[1]

Caption: Mechanism of the this compound fluorogenic substrate.

Experimental Protocol: MMP Inhibitor Screening Assay

This protocol outlines a typical procedure for screening potential MMP inhibitors using this compound in a 96-well plate format.

Materials and Reagents

-

Recombinant human MMP (e.g., MMP-2, MMP-9)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij 35)

-

Known MMP inhibitor (e.g., NNGH) for positive control

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm

Experimental Workflow

Caption: Workflow for a typical MMP inhibitor screening assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare the assay buffer and bring all reagents to the reaction temperature (e.g., 37°C).

-

Dilute the MMP enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

-

Prepare a stock solution of this compound and dilute it to the final working concentration in the assay buffer. A typical final concentration is 1 µM.[4]

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity.

-

-

Assay Plate Setup:

-

In a 96-well plate, add the following to the respective wells:

-

Blank (No Enzyme): Assay buffer and substrate.

-

Negative Control (No Inhibitor): Assay buffer, MMP enzyme, and solvent control.

-

Positive Control: Assay buffer, MMP enzyme, and a known MMP inhibitor.

-

Test Wells: Assay buffer, MMP enzyme, and test compounds at various concentrations.

-

-

The final volume in each well should be consistent.

-

-

Pre-incubation:

-

Add the diluted MMP enzyme to the control (excluding the blank) and test wells.

-

Incubate the plate for 30-60 minutes at 37°C to allow the inhibitors to interact with the enzyme.[5]

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) in a kinetic mode at regular intervals (e.g., every 1-2 minutes) for a duration of 10-30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Data Presentation and Interpretation

The results of an MMP inhibitor screening campaign should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated IC50 Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.

| Compound ID | Target MMP | IC50 (µM) |

| NNGH (Control) | MMP-2 | 0.015 |

| Test Compound 1 | MMP-2 | 0.25 |

| Test Compound 2 | MMP-2 | 1.5 |

| Test Compound 3 | MMP-2 | > 50 |

| NNGH (Control) | MMP-9 | 0.020 |

| Test Compound 1 | MMP-9 | 5.8 |

| Test Compound 2 | MMP-9 | 0.9 |

| Test Compound 3 | MMP-9 | > 50 |

This table presents hypothetical data for illustrative purposes.

Kinetic Parameters

For lead compounds, further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

Development of Novel Inhibitors

While this compound is primarily a tool for measuring MMP activity, the peptide sequence itself can inform the design of peptidomimetic inhibitors.[6] The design of early MMP inhibitors was often based on the cleavage site of peptide substrates.[6][7] By modifying the peptide backbone to resist cleavage and incorporating a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the MMP active site, the substrate can be converted into an inhibitor.

Conclusion

The fluorogenic substrate this compound provides a sensitive and reliable tool for the high-throughput screening and characterization of novel MMP inhibitors. The experimental protocol detailed in this guide offers a robust framework for identifying and evaluating potential therapeutic candidates targeting MMPs. The data generated from these assays are critical for establishing structure-activity relationships and guiding the optimization of lead compounds in the drug discovery pipeline.

References

- 1. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using fluorogenic peptide substrates to assay matrix metalloproteinases [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abcam.com [abcam.com]

- 6. The next generation of MMP inhibitors. Design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MMP-1 Assay using Dnp-PLGLWAr-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type I, II, and III collagens. Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP-1 activity is associated with numerous pathological conditions such as arthritis, cancer metastasis, and cardiovascular diseases. Therefore, the accurate quantification of MMP-1 activity and the screening for its inhibitors are crucial for both basic research and therapeutic development.

This document provides a detailed experimental protocol for the in vitro determination of MMP-1 activity using the fluorogenic substrate Dnp-PLGLWAr-NH2. This substrate is a synthetic peptide that contains a fluorescent donor, tryptophan (Trp), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In its intact form, the fluorescence of the tryptophan residue is quenched by the proximity of the Dnp group. Upon cleavage of the peptide bond between glycine (Gly) and leucine (Leu) by MMP-1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the sensitive and continuous monitoring of MMP-1 enzymatic activity.

Principle of the Assay

The this compound substrate is specifically designed to be a target for MMP-1. The cleavage of the substrate by active MMP-1 relieves the fluorescence resonance energy transfer (FRET) quenching, resulting in a fluorescence signal that is directly proportional to the enzyme's activity. The reaction can be monitored in real-time (kinetic assay) or after a fixed incubation period (endpoint assay).

Data Presentation

Table 1: Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| Recombinant Human Pro-MMP-1 | (Example) R&D Systems | 901-MP | -20°C or -80°C |

| This compound | (Example) AnaSpec | AS-60565 | -20°C (protect from light) |

| Aminophenylmercuric Acetate (APMA) | (Example) Sigma-Aldrich | A9563 | Room Temperature |

| Tris-HCl | (Example) Thermo Fisher | 15567027 | Room Temperature |

| NaCl | (Example) Sigma-Aldrich | S9888 | Room Temperature |

| CaCl2 | (Example) Sigma-Aldrich | C1016 | Room Temperature |

| Brij-35 | (Example) Sigma-Aldrich | B4184 | Room Temperature |

| GM6001 (Ilomastat) | (Example) Tocris | 2983 | -20°C |

| Dimethyl Sulfoxide (DMSO) | (Example) Sigma-Aldrich | D8418 | Room Temperature |

| 96-well black, flat-bottom plates | (Example) Corning | 3603 | Room Temperature |

Table 2: Recommended Working Concentrations

| Component | Stock Concentration | Final Concentration |

| This compound | 10 mM in DMSO | 1-20 µM |

| Activated MMP-1 | Variable | 1-10 nM |

| APMA | 100 mM in DMSO | 1 mM (for activation) |

| GM6001 (Inhibitor Control) | 10 mM in DMSO | 1-1000 nM |

Table 3: Kinetic Parameters for a Structurally Similar MMP-1 Substrate

| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| DNP-Pro-Leu-Ala-Leu-Trp-Ala-Arg-OH | Human MMP-1 | 26.61 | Not Reported | Not Reported |

Note: The K_m value can be used to guide the selection of substrate concentration for the assay. A common starting point is to use a substrate concentration equal to or slightly below the K_m.

Experimental Protocols

Reagent Preparation

-

Assay Buffer (5X Stock): 250 mM Tris-HCl (pH 7.5), 750 mM NaCl, 50 mM CaCl₂, 0.25% (w/v) Brij-35. Store at 4°C.

-

Assay Buffer (1X Working Solution): Dilute the 5X stock 1:5 with sterile deionized water. The final composition will be 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

-

This compound Substrate (10 mM Stock): Dissolve the peptide in DMSO. Store at -20°C in aliquots, protected from light.

-

Recombinant Human Pro-MMP-1: Reconstitute according to the manufacturer's instructions to a stock concentration of 100 µg/mL in the recommended buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

APMA (100 mM Stock): Dissolve in DMSO. Store at room temperature.[3]

-

GM6001 (10 mM Stock): Dissolve the inhibitor in DMSO. Store at -20°C.

Activation of Pro-MMP-1

MMPs are typically produced as inactive zymogens (pro-MMPs) and require activation. Chemical activation can be achieved using APMA.[3][4][5][6][7]

-

Thaw an aliquot of pro-MMP-1 on ice.

-

In a microcentrifuge tube, dilute the pro-MMP-1 to a concentration of approximately 1 µM in Assay Buffer.

-

Add APMA from the 100 mM stock solution to a final concentration of 1 mM.

-

The activated MMP-1 is now ready for use. For inhibitor screening, it is recommended to dilute the activated enzyme to the desired final concentration immediately before use.

Determining Optimal MMP-1 Concentration

To ensure the assay is in the linear range, it is essential to determine the optimal enzyme concentration.

-

Prepare a serial dilution of activated MMP-1 in 1X Assay Buffer (e.g., 0.1 nM to 20 nM).

-

In a 96-well black plate, add 50 µL of each MMP-1 dilution. Include a no-enzyme control (50 µL of 1X Assay Buffer).

-

Prepare a 2X substrate solution (e.g., 20 µM this compound in 1X Assay Buffer).

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Monitor the fluorescence intensity every 1-2 minutes for 30-60 minutes at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.

-

Plot the rate of fluorescence increase (RFU/min) against the MMP-1 concentration. Select a concentration that yields a robust signal within the linear portion of the curve for subsequent experiments.

Continuous Kinetic Assay for MMP-1 Activity

-

In a 96-well black plate, add 50 µL of 1X Assay Buffer to the blank wells and 50 µL of your test samples (e.g., purified MMP-1 at the optimal concentration) to the sample wells.

-

Prepare a 2X substrate solution of this compound (e.g., 20 µM) in 1X Assay Buffer.

-

Start the reaction by adding 50 µL of the 2X substrate solution to all wells.

-

Immediately begin monitoring the fluorescence at Ex/Em = 280/360 nm in a kinetic mode at 37°C for 30-60 minutes.

-

Calculate the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.

Endpoint Assay for MMP-1 Activity

-

Follow steps 1-3 of the continuous kinetic assay.

-

Incubate the plate at 37°C for a fixed period (e.g., 60 minutes), protected from light.

-

Stop the reaction by adding 10 µL of 0.5 M EDTA to each well.

-

Read the fluorescence at Ex/Em = 280/360 nm.

-

Subtract the fluorescence of the blank from the sample wells to determine the net fluorescence.

Inhibitor Screening Protocol

-

In a 96-well black plate, add 25 µL of 4X concentrated test compounds or control inhibitor (e.g., GM6001) diluted in 1X Assay Buffer. For the no-inhibitor control, add 25 µL of 1X Assay Buffer containing the same concentration of DMSO as the test compounds.

-

Add 25 µL of a 4X solution of activated MMP-1 (at the pre-determined optimal concentration) to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

-

Prepare a 2X substrate solution of this compound (e.g., 20 µM) in 1X Assay Buffer.

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

-

Monitor the fluorescence kinetically as described in the continuous assay protocol.

-

Determine the reaction rate for each inhibitor concentration.

-

Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_no-inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations

Caption: Experimental workflow for the MMP-1 activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinase (MMP)-1 and MMP-3 induce macrophage MMP-9: Evidence for the role of TNF-α and cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dnp-PLGLWAr-NH2 in a 96-Well Plate Format

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dnp-PLGLWAr-NH2 is a fluorogenic substrate widely used for the sensitive and continuous assay of Matrix Metalloproteinase (MMP) activity. MMPs are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) in physiological and pathological processes, including tissue repair, angiogenesis, and cancer metastasis. This substrate is particularly effective for assaying collagenases (e.g., MMP-1, MMP-8, MMP-13) and gelatinases (e.g., MMP-2, MMP-9).

The assay principle is based on Fluorescence Resonance Energy Transfer (FRET). The Dnp (2,4-Dinitrophenyl) group acts as a quencher for the intrinsic fluorescence of the Tryptophan (Trp, W) residue within the peptide sequence. In its intact state, the substrate exhibits minimal fluorescence. Upon cleavage of the peptide bond between Glycine (G) and Leucine (L) by an active MMP, the Dnp quencher and the Trp fluorophore are separated, leading to a measurable increase in fluorescence. This change in fluorescence is directly proportional to the MMP activity.

These application notes provide a comprehensive guide for utilizing this compound in a 96-well plate format for applications such as quantifying MMP activity and screening for MMP inhibitors.

Data Presentation

The following tables summarize key quantitative data for performing MMP activity assays using this compound.

Table 1: Substrate and Reagent Specifications

| Parameter | Value | Reference |

| Substrate | This compound | |

| Excitation Wavelength | ~280 nm | |

| Emission Wavelength | ~360 nm | |

| Recommended Solvent | DMSO | |

| Typical Stock Concentration | 1-10 mM | |

| Typical Final Assay Concentration | 1 - 10 µM |

Table 2: Typical Assay Conditions and Components

| Component | Typical Concentration | Purpose |

| Tris-HCl Buffer (pH 7.5) | 50 mM | Maintains pH for optimal enzyme activity |

| CaCl₂ | 10 mM | Essential cofactor for MMP activity |

| NaCl | 150 mM | Maintains ionic strength |

| Brij-35 | 0.05% (w/v) | Non-ionic detergent to prevent aggregation |

| Active MMP Enzyme | 0.5 - 20 nM | Varies depending on the specific MMP and assay |

| APMA (for pro-MMP activation) | 1 mM | Activates zymogen form of MMPs |

Table 3: Kinetic Parameters of Common MMP Inhibitors

| Inhibitor | Target MMPs | Typical IC₅₀ / Kᵢ Values | Reference |

| GM6001 (Ilomastat) | Broad Spectrum | MMP-1: 1.5 nM (IC₅₀), 0.4 nM (Kᵢ) | [1][2] |

| MMP-2: 1.1 nM (IC₅₀), 0.5 nM (Kᵢ) | [1][2] | ||

| MMP-9: 0.5 nM (IC₅₀), 0.2 nM (Kᵢ) | [1][2] |

Experimental Protocols

Protocol 1: General MMP Activity Assay

This protocol is designed for measuring the activity of a purified, active MMP enzyme.

Materials:

-

This compound substrate

-

Purified active MMP (e.g., MMP-1, MMP-9)

-

Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Dilute the MMP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 0.5 to 20 nM.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted MMP enzyme solution to the sample wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.

-

Prepare a substrate solution by diluting the 1 mM this compound stock to a 4X final concentration (e.g., 40 µM for a 10 µM final concentration) in Assay Buffer.

-

-

Initiate Reaction:

-

Add 25 µL of the 4X substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).

-

Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the sample wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Protocol 2: Activation of pro-MMPs with APMA

Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation.

Materials:

-

pro-MMP enzyme

-

APMA (4-Aminophenylmercuric acetate)

-

Assay Buffer

Procedure:

-

Prepare APMA Stock: Prepare a 100 mM stock solution of APMA in DMSO.

-

Activation:

-

Dilute the pro-MMP to the desired concentration in Assay Buffer.

-

Add the 100 mM APMA stock solution to the pro-MMP solution to a final concentration of 1 mM.

-

Incubation times and temperatures vary for different MMPs. For example:

-

pro-MMP-1: 3 hours at 37°C

-

pro-MMP-9: 16-24 hours at 37°C

-

-

-

Assay: Use the activated MMP solution in Protocol 1.

Protocol 3: MMP Inhibitor Screening Assay

This protocol is for screening potential MMP inhibitors.

Materials:

-

All materials from Protocol 1

-

MMP inhibitor (e.g., GM6001 as a positive control)

-

Test compounds

Procedure:

-

Reagent Preparation:

-

Prepare a range of dilutions of the test compounds and the control inhibitor in Assay Buffer.

-

-

Assay Setup:

-

Add 25 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted inhibitor or test compound to the appropriate wells. For the uninhibited control, add 25 µL of Assay Buffer.

-

Add 25 µL of the diluted active MMP enzyme solution to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Measure:

-

Follow steps 3 and 4 from Protocol 1 to initiate the reaction and measure fluorescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Visualizations

Caption: TGF-β signaling pathway leading to MMP activation and ECM degradation.

Caption: Workflow for the 96-well plate MMP activity assay.

Caption: FRET mechanism of the this compound substrate.

References

Application Notes and Protocols: DNP-PLGLWAR-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNP-PLGLWAR-NH2 is a synthetic peptide substrate commonly used for assaying the activity of collagenases and gelatinases, including various Matrix Metalloproteinases (MMPs). The peptide incorporates a dinitrophenyl (DNP) group, which acts as a quencher, and its cleavage by enzymes can be monitored to quantify enzymatic activity. Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible experimental results. These notes provide detailed protocols and guidelines for the handling of this peptide.

Physicochemical Properties and Solubility

The solubility of a peptide is determined by its amino acid sequence and modifications. The sequence of this compound is {Dnp}-Pro-Leu-Gly-Leu-Trp-Ala-{d-Arg}-NH2. Based on its composition, the peptide has a net positive charge, which dictates the appropriate solvents for reconstitution.

Table 1: Solubility Guidelines for this compound

| Property | Value/Recommendation |

| Sequence | {Dnp}-Pro-Leu-Gly-Leu-Trp-Ala-{d-Arg}-NH2 |

| Molecular Weight | 977.08 g/mol [1] |

| Net Charge | Positive (+1) |

| Primary Solvent | Sterile, deionized water.[1] |

| Secondary Solvent | If solubility in water is limited, use a 10-30% aqueous acetic acid solution.[1] |